Predicted Lipophilicity (XLogP3) Differentiation Against the Unsubstituted Parent Scaffold
The predicted partition coefficient (XLogP3) is a critical parameter for CNS drug design. The target compound, 4-(3-ethoxy-4-methoxypyrrolidin-1-yl)piperidine, has a computed XLogP3 of 0.4, indicating substantially lower lipophilicity than 4-(1-pyrrolidinyl)piperidine (XLogP3 = 1.4) [1]. This is predominantly due to the introduction of polar ethoxy and methoxy substituents. In the context of CNS drug discovery, where optimal XLogP values typically range from 1 to 3, this difference directly influences passive membrane permeability and may be leveraged to mitigate non-specific binding [2].
| Evidence Dimension | Lipophilicity (Predicted Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 4-(1-Pyrrolidinyl)piperidine, XLogP3 = 1.4 |
| Quantified Difference | -1.0 log unit (decreased lipophilicity) |
| Conditions | XLogP3 atom-based calculation method, PubChem |
Why This Matters
A 1 log unit decrease in lipophilicity can profoundly affect solubility and passive permeability, a key factor in selecting a building block for lead optimization.
- [1] PubChem. Computed Properties for CID 121203941 and CID 11121471. View Source
- [2] Pajouhesh, H; Lenz, GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. View Source
